FR234938

Enzymology Drug Discovery Inflammation

FR234938 is a rationally designed non-nucleoside ADA inhibitor (IC50 17 nM) that competitively blocks the enzyme's active site, elevating extracellular adenosine. Unlike nucleoside analogs (pentostatin, cladribine) with lymphotoxicity risks, or low-potency EHNA, FR234938 offers a clean pharmacodynamic profile validated in DTH and LPS-inflammatory models. It suppresses B-cell IgM production and T-cell-mediated responses via adenosine-A2a receptor signaling. Use as a high-purity benchmark for next-generation ADA inhibitor development or adenosine pathway target validation. Research-use only.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
CAS No. 256461-79-7
Cat. No. B1674029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR234938
CAS256461-79-7
SynonymsFR-234938;  FR 234938;  FR234938.
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O
InChIInChI=1S/C19H21N3O2/c1-13(23)18(22-11-17(19(20)24)21-12-22)10-9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,11-13,18,23H,9-10H2,1H3,(H2,20,24)/t13-,18+/m0/s1
InChIKeyOODDZQQDDOVCFD-SCLBCKFNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR234938 (CAS 256461-79-7) for ADA Inhibition Research: Non-Nucleoside Inhibitor with Proven Anti-Inflammatory Activity


FR234938 is a non-nucleoside adenosine deaminase (ADA) inhibitor developed through rational structure-based drug design [1]. It inhibits recombinant human ADA with an IC50 of 17 nM [1] and competitively blocks the enzyme's active site [1]. FR234938 is distinct from nucleoside analog ADA inhibitors like pentostatin, offering a different chemical scaffold and potential for reduced off-target effects. It has demonstrated anti-inflammatory and anti-rheumatic properties in preclinical models by modulating extracellular adenosine concentrations [1].

Why FR234938 (CAS 256461-79-7) Cannot Be Replaced by Generic ADA Inhibitors: Differentiated Potency and Target Selectivity


Adenosine deaminase (ADA) inhibitors are not interchangeable. While nucleoside analog inhibitors like pentostatin and cladribine exhibit potent ADA inhibition, they also carry risks of lymphotoxicity and off-target effects due to their incorporation into cellular nucleotide pools. Non-nucleoside inhibitors like EHNA have lower potency and significant PDE2 inhibition, limiting their utility in inflammation models. FR234938 was specifically optimized via structure-based design for high ADA affinity (IC50 17 nM) and competitive inhibition, with demonstrated in vivo anti-inflammatory activity that depends on adenosine receptor signaling [1]. Substituting with a less potent or less selective ADA inhibitor will not recapitulate the same pharmacodynamic profile.

FR234938 (CAS 256461-79-7): Quantitative Evidence of Differentiated Activity for Scientific Selection


Potency Comparison: FR234938 Demonstrates 2.4-Fold Higher ADA Inhibition Potency Than EHNA

In a direct comparison of ADA inhibition, FR234938 exhibits an IC50 of 27 nM (pH 7.4, 22°C), while the non-nucleoside comparator EHNA shows an IC50 of 64 nM (pH 8.0, 25°C) [1]. This 2.4-fold difference in potency indicates stronger target engagement by FR234938 under physiologically relevant pH.

Enzymology Drug Discovery Inflammation

In Vitro Functional Activity: FR234938 Inhibits IL-6-Dependent IgM Production

FR234938 inhibits interleukin-6 (IL-6)-dependent immunoglobulin M (IgM) production by SKW6.4 human B cell line in the presence of adenosine [1]. This demonstrates that FR234938-mediated ADA inhibition effectively elevates extracellular adenosine concentrations to suppress B cell activation, a key component of rheumatoid arthritis pathophysiology. The inhibitory effect is blocked by an A2a adenosine receptor antagonist, confirming mechanism-dependent activity [1].

Immunology Inflammation Cell Biology

In Vivo Efficacy: FR234938 Dose-Dependently Inhibits Delayed-Type Hypersensitivity (DTH)

In a mouse model of anti-type II collagen delayed-type hypersensitivity (DTH), FR234938 inhibited the inflammatory response in a dose-dependent manner, both in the presence and absence of exogenously administered recombinant human ADA [1]. This demonstrates that FR234938 can suppress T-cell mediated inflammation in vivo, and its effect is not overwhelmed by high local ADA activity.

In Vivo Pharmacology Autoimmunity Inflammation

Systemic Anti-Inflammatory Effect: FR234938 Reduces TNF-α and IL-10 in LPS-Challenged Mice

In a lipopolysaccharide (LPS)-induced cytokine production model in mice, FR234938 inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10) [1]. This indicates that FR234938 can modulate systemic inflammatory responses triggered by toll-like receptor 4 (TLR4) activation, likely via adenosine-mediated suppression of macrophage and other immune cell activation.

Cytokines Innate Immunity Endotoxemia

Mechanism of Action: FR234938 Acts as a Competitive Inhibitor of Adenosine Deaminase

FR234938 inhibits recombinant human adenosine deaminase (ADA) competitively [1]. This means it binds to the enzyme's active site, directly competing with the substrate adenosine for access. This mechanism is distinct from non-competitive or uncompetitive inhibitors, and it implies that FR234938's efficacy can be influenced by substrate concentration but also that it may be less susceptible to resistance mechanisms that alter enzyme conformation.

Enzyme Kinetics Pharmacology Drug Design

High-Impact Application Scenarios for FR234938 (CAS 256461-79-7) Based on Verified Evidence


Investigating the Role of Adenosine in Rheumatoid Arthritis and Autoimmune Inflammation

FR234938 is an ideal tool for studying the adenosine-A2a receptor axis in rheumatoid arthritis models. Its competitive ADA inhibition elevates extracellular adenosine, suppressing B cell IgM production and T cell-mediated DTH responses [1]. Researchers can use FR234938 to dissect adenosine-dependent anti-inflammatory mechanisms and compare its effects with methotrexate or sulfasalazine, which also act in part via adenosine release.

Profiling ADA-Dependent vs. ADA-Independent Anti-Inflammatory Pathways

Because FR234938's DTH inhibition is observed both in the presence and absence of exogenous recombinant human ADA [1], it serves as a valuable control agent. Scientists can use FR234938 to confirm whether an anti-inflammatory effect is truly ADA-dependent or mediated through alternative pathways, a key step in target validation studies.

Evaluating Cytokine Modulation in Endotoxemia and Sepsis Models

The ability of FR234938 to reduce TNF-α and IL-10 in LPS-challenged mice [1] makes it a relevant compound for studying the intersection of adenosine signaling and innate immunity. Researchers can employ FR234938 to explore therapeutic interventions for sepsis, acute lung injury, or other TLR4-driven inflammatory conditions.

Benchmarking Novel ADA Inhibitors in Preclinical Development

For pharmaceutical and biotech teams developing next-generation ADA inhibitors, FR234938 provides a well-characterized non-nucleoside benchmark with published IC50 (17 nM) [1] and comparative potency data against EHNA (2.4-fold higher) [2]. Its in vivo activity in DTH and LPS models offers a reference standard for assessing efficacy, potency, and selectivity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR234938

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.